

Spectroscopic Profile of 6,7-Dehydroroyleanone: A Technical Guide

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Compound of Interest

Compound Name: **6,7-Dehydroroyleanone**

Cat. No.: **B1221987**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6,7-Dehydroroyleanone**, an abietane diterpenoid quinone. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, is essential for the identification, characterization, and further investigation of this compound in drug discovery and development.

Core Spectroscopic Data

The quantitative spectroscopic data for **6,7-Dehydroroyleanone** is summarized in the following tables for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ^1H NMR Spectral Data of **6,7-Dehydroroyleanone** (500 MHz, CDCl_3)[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
7.32	s	-	OH-12
6.78	dd	9.8, 3.0	H-7
6.44	dd	-	H-6
3.23	m	-	H-15
2.65	m	-	H-1
2.18	m	-	H-5
1.85	m	-	H-2
1.65	m	-	H-3
1.55	m	-	H-1
1.25	s	-	H-20
1.23	d	6.9	H-16, H-17
1.21	s	-	H-18
1.19	s	-	H-19

Table 2: ^{13}C NMR Spectral Data of **6,7-Dehydroroyleanone** (125 MHz, CDCl_3)[[1](#)]

Chemical Shift (δ) ppm	Carbon Assignment
186.06	C-14
183.44	C-11
151.19	C-12
140.51	C-8
139.6	C-6
138.5	C-9
122.59	C-13
121.10	C-7
52.10	C-5
40.52	C-1
39.25	C-4
35.15	C-3
33.26	C-10
32.60	C-20
24.08	C-15
22.80	C-18
20.00	C-16
19.80	C-17
18.67	C-2
15.17	C-19

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **6,7-Dehydroroyleanone**

Parameter	Value
Molecular Formula	C ₂₀ H ₂₆ O ₃
Exact Mass	314.1882 g/mol

Infrared (IR) Spectroscopy Data

Table 4: IR Spectral Data of **6,7-DehydrorOLEANONE** (KBr)[1]

Wavenumber (cm ⁻¹)	Assignment
3364	O-H stretching
3089	C-H stretching (aromatic/vinylic)
2961, 2927, 2870	C-H stretching (aliphatic)
1626	C=O stretching (quinone)
1551	C=C stretching
1460, 1387, 1376	C-H bending
1329, 1254, 1165	C-O stretching

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of purified **6,7-DehydrorOLEANONE** are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is generally in the range of 1-10 mg/mL.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.

- ^1H NMR Acquisition: A standard pulse sequence is utilized to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm for this compound), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ^{13}C spectrum, providing single lines for each unique carbon atom. A sufficient number of scans is essential due to the lower natural abundance of the ^{13}C isotope.
- Data Analysis: The resulting spectra are processed by applying a Fourier transform to the free induction decay (FID). The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C). The integration of the proton signals provides the relative number of protons, and the coupling constants (J values) give information about adjacent protons. 2D NMR experiments such as COSY, HMQC, and HMBC are often employed to confirm the structure.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

- Sample Introduction: The sample of **6,7-DehydrorOLEANONE** is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile.
- Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used to generate molecular ions with minimal fragmentation.
- Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).
- Data Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition by providing a highly accurate mass measurement.

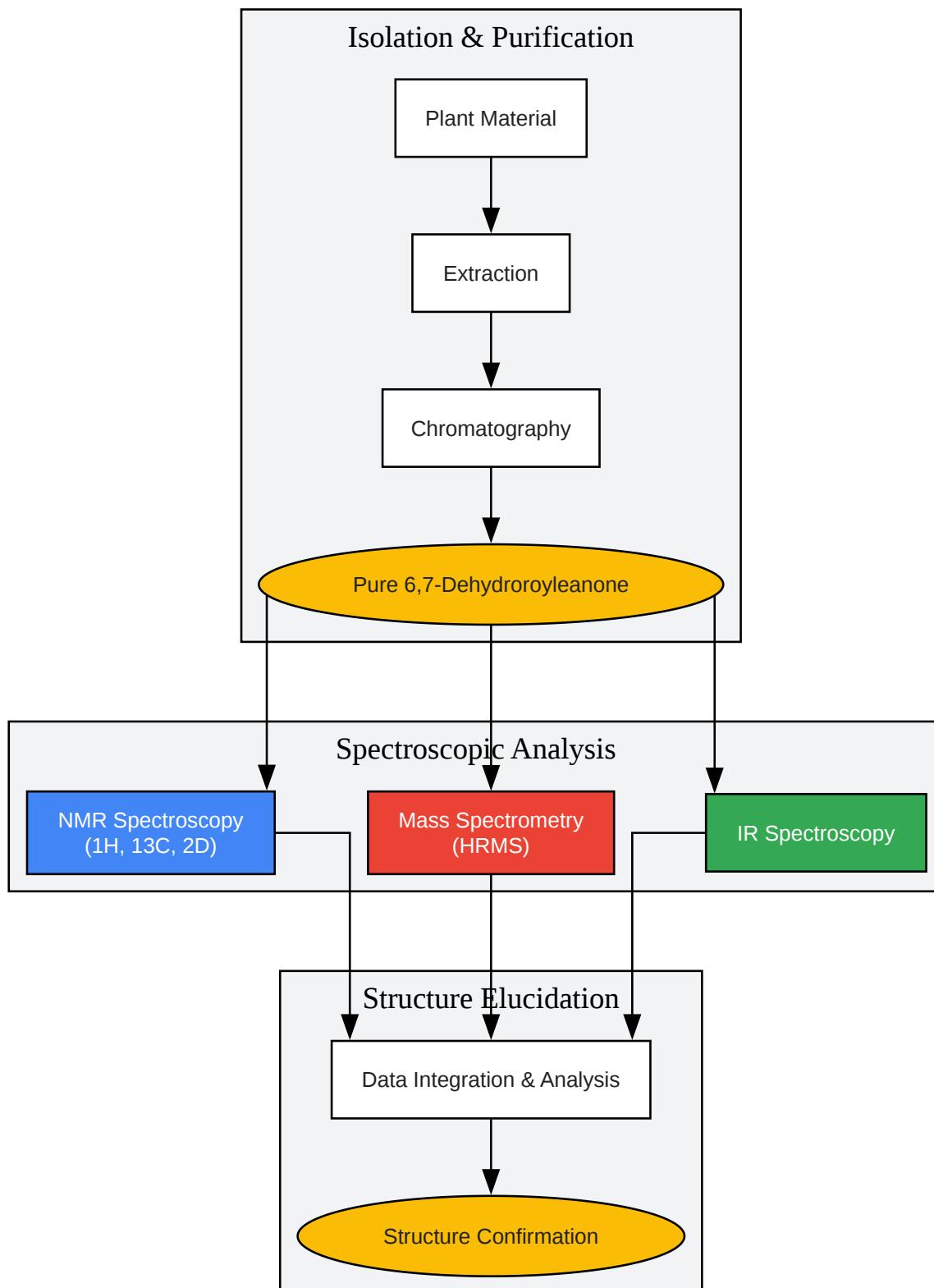
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **6,7-DehydrorOLEANONE** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

- Instrumentation: The KBr pellet is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.
- Data Acquisition: The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength.
- Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. The positions and intensities of these bands are used to identify the functional groups.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **6,7-DehydrorOLEANONE**.



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Caption: Workflow for Spectroscopic Analysis of **6,7-DehydrorOLEANone**.

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References

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